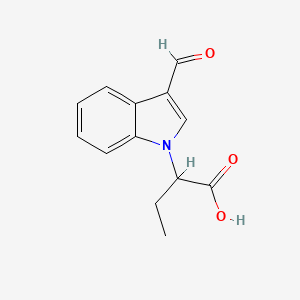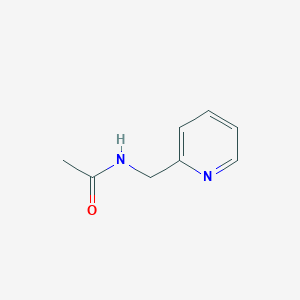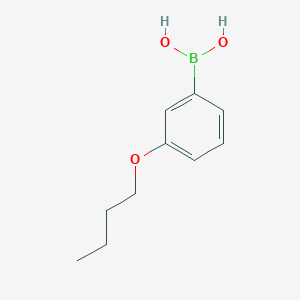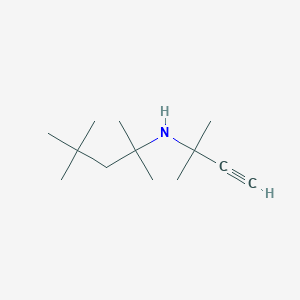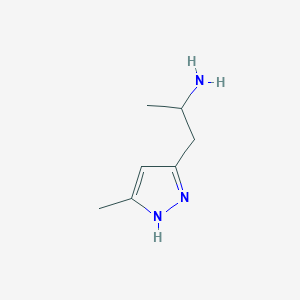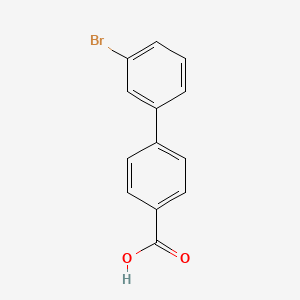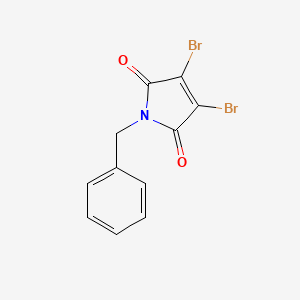
N-Benzyl-2,3-dibromomaleimide
Overview
Description
N-Benzyl-2,3-dibromomaleimide is an organic compound with the molecular formula C11H7Br2NO2. It is a derivative of maleimide, characterized by the presence of two bromine atoms at the 2 and 3 positions and a benzyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis, particularly in the preparation of maleimide-based dyes and other functional materials .
Mechanism of Action
Target of Action
N-Benzyl-2,3-dibromomaleimide is primarily used in the synthesis of maleimide-based dyes . These dyes can be employed in fluorescence quenching . Therefore, the primary targets of this compound are the molecules that interact with these dyes.
Mode of Action
The compound interacts with its targets through a process known as Suzuki cross-coupling reaction with aryl boronic acid . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the fluorescence quenching process . The compound’s interaction with its targets can lead to changes in the fluorescence properties of the dyes, which can be used for various applications, such as in the study of biological systems.
Result of Action
The primary result of the action of this compound is the synthesis of maleimide-based dyes . These dyes, when employed in fluorescence quenching, can help in the study of various biological and chemical systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki cross-coupling reaction can be affected by the pH, temperature, and the presence of a suitable catalyst . Furthermore, the fluorescence properties of the resulting dyes can be influenced by factors such as the surrounding pH, temperature, and the presence of other fluorescent substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-2,3-dibromomaleimide can be synthesized through a multi-step process. One common method involves the bromination of N-benzylmaleimide. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) or toluene, with the addition of bromine or a brominating agent. The reaction conditions often require controlled temperatures and the presence of a catalyst to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2,3-dibromomaleimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki cross-coupling reactions with aryl boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Cross-Coupling Reactions: These reactions often require palladium catalysts and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include N-substituted maleimides, which can be further functionalized for various applications.
Cross-Coupling Reactions: Products include aryl-substituted maleimides, which are valuable intermediates in organic synthesis.
Scientific Research Applications
N-Benzyl-2,3-dibromomaleimide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromomaleimide: Lacks the benzyl group, making it less versatile in certain synthetic applications.
N-Methyl-2,3-dibromomaleimide: Similar structure but with a methyl group instead of a benzyl group, leading to different reactivity and applications.
Uniqueness
N-Benzyl-2,3-dibromomaleimide is unique due to the presence of the benzyl group, which enhances its reactivity and allows for the synthesis of a wider range of derivatives. This makes it particularly valuable in the development of functional materials and bioactive compounds .
Properties
IUPAC Name |
1-benzyl-3,4-dibromopyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYLZHRCCNTQCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392657 | |
| Record name | N-Benzyl-2,3-dibromomaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91026-00-5 | |
| Record name | N-Benzyl-2,3-dibromomaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-2,3-dibromomaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
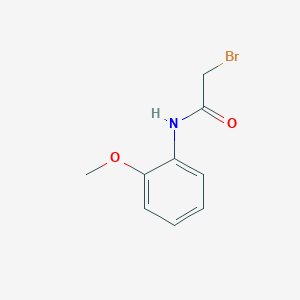

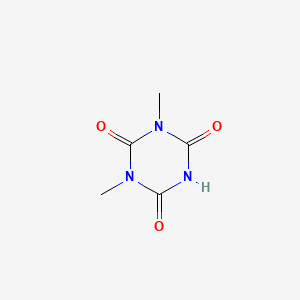
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
